1-(2-Methylbenzoyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Methylbenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a 2-methylbenzoyl group attached to the piperidine ring at the 1-position and a carboxylic acid group at the 4-position .
Preparation Methods
The synthesis of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where piperidine is reacted with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
1-(2-Methylbenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine ring.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
1-(2-Methylbenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Boronobenzoyl)piperidine-4-carboxylic acid: This compound features a boronobenzoyl group instead of a methylbenzoyl group, which may result in different chemical and biological properties.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups, leading to compounds with unique properties and applications.
Properties
IUPAC Name |
1-(2-methylbenzoyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLGPPDQCGOJTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353824 |
Source
|
Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401581-31-5 |
Source
|
Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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